molecular formula C9H16N2O2 B13791691 Ethyl 1,4-diazabicyclo[3.2.1]octane-4-carboxylate CAS No. 784083-82-5

Ethyl 1,4-diazabicyclo[3.2.1]octane-4-carboxylate

Cat. No.: B13791691
CAS No.: 784083-82-5
M. Wt: 184.24 g/mol
InChI Key: STABTCVRLBWOIJ-UHFFFAOYSA-N
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Description

Ethyl 1,4-diazabicyclo[3.2.1]octane-4-carboxylate is a bicyclic organic compound with a unique structure that includes a diazabicyclo framework. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including synthetic chemistry and medicinal chemistry. Its structure allows it to participate in a variety of chemical reactions, making it a versatile reagent and catalyst.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1,4-diazabicyclo[3.2.1]octane-4-carboxylate typically involves the cycloaddition of azomethine ylides with acrylate derivatives. For example, the cycloaddition of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with methyl and tert-butyl acrylate can yield the desired compound in good yields . The reaction conditions often involve room temperature and the use of solvents like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar cycloaddition reactions on a larger scale. The scalability of these reactions would depend on the availability of starting materials and the optimization of reaction conditions to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,4-diazabicyclo[3.2.1]octane-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, depending on the nucleophiles or electrophiles used.

Scientific Research Applications

Ethyl 1,4-diazabicyclo[3.2.1]octane-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a reagent and catalyst in organic synthesis, particularly in cycloaddition reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and other biological processes.

    Medicine: Its potential medicinal properties are being explored, particularly in the development of new pharmaceuticals.

    Industry: The compound’s reactivity and stability make it useful in various industrial applications, including the synthesis of complex organic molecules.

Mechanism of Action

The mechanism by which Ethyl 1,4-diazabicyclo[3.2.1]octane-4-carboxylate exerts its effects involves its ability to act as a nucleophile and a base. Its diazabicyclo structure allows it to participate in a variety of chemical reactions, including cycloadditions and substitutions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it participates in .

Comparison with Similar Compounds

Ethyl 1,4-diazabicyclo[3.2.1]octane-4-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and reactivity, which make it a valuable tool in various fields of scientific research and industrial applications.

Properties

CAS No.

784083-82-5

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

ethyl 1,4-diazabicyclo[3.2.1]octane-4-carboxylate

InChI

InChI=1S/C9H16N2O2/c1-2-13-9(12)11-6-5-10-4-3-8(11)7-10/h8H,2-7H2,1H3

InChI Key

STABTCVRLBWOIJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN2CCC1C2

Origin of Product

United States

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